5,5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,3'-dicarboxylic acid
Description
5,5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,3'-dicarboxylic acid (hereafter referred to as H₂DTBDA) is a bifunctional organic ligand featuring a biphenyl core substituted with two 1,2,4-triazole groups at the 5,5'-positions and two carboxylic acid groups at the 3,3'-positions. Its structure enables versatile coordination modes with metal ions, making it a critical building block for synthesizing metal-organic frameworks (MOFs) with tailored porosity and functionality . Applications include gas separation (e.g., selective adsorption of C₂H₂ over CO₂ and CO₂ over N₂/CH₄) and adaptive pore systems responsive to guest molecules .
Properties
IUPAC Name |
3-[3-carboxy-5-(1,2,4-triazol-1-yl)phenyl]-5-(1,2,4-triazol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O4/c25-17(26)13-1-11(3-15(5-13)23-9-19-7-21-23)12-2-14(18(27)28)6-16(4-12)24-10-20-8-22-24/h1-10H,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXSPTOJPFIENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N2C=NC=N2)C3=CC(=CC(=C3)N4C=NC=N4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,3’-dicarboxylic acid involves the condensation of 1,2,4-triazole-1-carbaldehyde with a biphenyl derivative under suitable conditions . The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,3’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under strong oxidative conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The triazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Biphenyl derivatives with alcohol groups.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
5,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,3’-dicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,3’-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . This compound can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Positional Isomers: 3,3'- vs. 5,5'-Substitution
A key analog is 3,3'-di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid , where triazole and carboxyl groups are swapped (3,3' vs. 5,5' positions). This positional isomer forms MOFs with distinct pore geometries. For example, Cd-based MOFs derived from this isomer exhibit different hydrogen bonding networks and water coordination patterns compared to H₂DTBDA-based frameworks . The altered substitution pattern likely reduces pore adaptability and gas selectivity due to steric and electronic differences.
Fluorinated Derivatives: Enhanced Stability and Selectivity
Fluorinated biphenyl linkers, such as 3,3',5,5'-tetrakis(fluoro)biphenyl-4,4'-dicarboxylic acid (H₂-TFBPDC) , introduce fluorine atoms to the biphenyl core. Fluorination enhances thermal stability (up to 400°C) and hydrophobicity, improving CO₂/N₂ selectivity in humid conditions . However, H₂DTBDA-based MOFs like FJI-H37 achieve comparable CO₂ selectivity (e.g., CO₂/N₂ selectivity of 22.5 at 298 K) without fluorination, relying instead on triazole-mediated framework flexibility .
Functional and Performance Comparison
Gas Adsorption and Separation
*Adaptive pore contraction observed in H₂DTBDA-based FJI-H35 .
Structural Adaptability
H₂DTBDA-based MOFs exhibit unique adaptive behavior. For instance, FJI-H35 undergoes pore contraction from 0.43 nm to 0.37 nm upon activation, optimizing CO₂ capture .
Thermal and Chemical Stability
- H₂DTBDA MOFs: Stable up to 300°C (N₂ atmosphere) and in organic solvents (DMF, methanol) .
- Fluorinated MOFs : Stable up to 400°C but susceptible to hydrolysis in acidic conditions .
Biological Activity
5,5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,3'-dicarboxylic acid (CAS No. 2097938-53-7) is a synthetic compound characterized by its unique molecular structure and potential biological activities. The compound's molecular formula is with a molecular weight of 376.33 g/mol. This article reviews the biological activity of this compound, focusing on its antioxidant, antibacterial, and antiviral properties.
Chemical Structure and Properties
The compound features a biphenyl moiety substituted with two triazole rings and dicarboxylic acid groups. Its structural characteristics contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H12N6O4 |
| Molecular Weight | 376.33 g/mol |
| CAS Number | 2097938-53-7 |
| Appearance | Off-white powder |
| Solubility | Soluble in DMF, DMSO |
Antioxidant Activity
Research indicates that compounds containing triazole rings exhibit significant antioxidant properties. The antioxidant activity of this compound was assessed using various assays like DPPH and ABTS radical scavenging methods. These assays measure the compound's ability to neutralize free radicals.
A study demonstrated that derivatives of triazoles showed considerable antioxidant activity with IC50 values comparable to standard antioxidants like ascorbic acid . The specific antioxidant capacity of this compound remains to be fully characterized but is expected to be notable based on the general properties of triazole compounds.
Antibacterial Activity
The antibacterial efficacy of this compound has been explored against various bacterial strains. Triazole derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
In one study focusing on triazole compounds, several derivatives exhibited minimum inhibitory concentration (MIC) values in the range of 4 to 9 μM against Escherichia coli and Staphylococcus aureus . Molecular docking studies further revealed strong binding affinities of these compounds to bacterial enzymes, suggesting a robust mechanism for their antibacterial action.
Antiviral Activity
Triazole derivatives have also been implicated in antiviral research. They have been shown to inhibit viral replication through various mechanisms. The literature suggests that compounds similar to this compound could serve as potential candidates in antiviral therapies due to their structural properties that allow for interaction with viral enzymes .
Case Studies
Several studies have highlighted the biological relevance of triazole compounds:
- Case Study 1: A synthetic library of triazole derivatives was screened for their immunomodulatory effects. Compounds were found to inhibit indoleamine 2,3-dioxygenase (IDO), which is significant in cancer immunotherapy .
- Case Study 2: A series of triazole derivatives were evaluated for their antibacterial activities against Candida albicans, showing significant potency and low cytotoxicity .
Q & A
Basic: What are the recommended synthetic routes for preparing 5,5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,3'-dicarboxylic acid?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Biphenyl Core Functionalization : Start with [1,1'-biphenyl]-3,3'-dicarboxylic acid derivatives. Introduce triazole groups via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, triazole rings can be appended using 1,2,4-triazole derivatives under reflux conditions with a base like DIPEA (N,N-diisopropylethylamine) to facilitate coupling .
Protection/Deprotection : Carboxylic acid groups may require protection (e.g., esterification) during triazole installation to prevent side reactions. Hydrolysis under acidic or basic conditions regenerates the dicarboxylic acid functionality .
Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures high purity. Confirm success via -NMR (e.g., disappearance of alkyne/azide peaks) and mass spectrometry .
Basic: How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm biphenyl conformation and triazole coordination geometry. Bond angles (e.g., N–N–C in triazole rings) and torsion angles between biphenyl units are critical .
- Spectroscopic Analysis :
- Computational Methods : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
Advanced: How can this compound be utilized in designing metal-organic frameworks (MOFs)?
Methodological Answer:
The biphenyl dicarboxylate backbone and triazole N-donors make it a versatile ligand for MOFs:
Coordination Modes : Triazole N2/N4 atoms can bind to metal nodes (e.g., Zn, Cu), while carboxylate groups bridge adjacent nodes. This dual functionality enables porous frameworks with tunable pore sizes .
Synthesis Optimization : Use solvothermal conditions (e.g., DMF/water at 120°C) to promote framework assembly. Monitor crystallinity via powder XRD and BET analysis for surface area determination .
Applications : Target gas storage (CO, H) or catalysis by leveraging triazole’s Lewis basicity and porosity .
Advanced: What statistical experimental design methods are suitable for optimizing reaction conditions?
Methodological Answer:
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables like temperature, solvent polarity, and reagent ratios. For example, a central composite design (CCD) can minimize trial runs while maximizing yield .
- Critical Parameters :
- Temperature : Higher temperatures (80–120°C) may accelerate triazole coupling but risk decomposition.
- Catalyst Loading : Cu(I) catalysts (e.g., CuI) at 5–10 mol% balance efficiency and cost .
- Validation : Confirm optimal conditions via triplicate runs and ANOVA analysis .
Advanced: How can computational tools predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- Reaction Pathway Modeling : Use quantum chemical calculations (e.g., Gaussian, ORCA) to simulate transition states and activation energies for triazole-mediated reactions. Focus on electron transfer mechanisms at the carboxylate-triazole interface .
- Machine Learning (ML) : Train models on existing triazole MOF datasets to predict catalytic performance (e.g., CO reduction activity) based on structural descriptors (e.g., pore volume, metal-triazole bond lengths) .
- Validation : Compare computational predictions with experimental results (e.g., turnover frequency in catalysis) to refine models .
Basic: What solvents and conditions stabilize this compound during storage?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) due to carboxylate and triazole groups.
- Stability : Store under inert atmosphere (N) at 4°C to prevent hydrolysis of carboxylate groups. Avoid prolonged exposure to light, which may degrade the triazole rings .
- Characterization Post-Storage : Re-analyze via -NMR to detect decomposition (e.g., new peaks from triazole ring opening) .
Advanced: How do steric and electronic effects of the triazole groups influence supramolecular interactions?
Methodological Answer:
- Steric Effects : Bulky triazole substituents can hinder π-π stacking of biphenyl units, reducing crystallinity. Compare XRD patterns of derivatives with varying triazole substituents .
- Electronic Effects : Electron-withdrawing groups on triazole (e.g., –NO) increase ligand acidity, altering metal-binding affinity. Use cyclic voltammetry to measure redox potentials of coordinated metals .
- Supramolecular Assembly : Study hydrogen-bonding networks via Hirshfeld surface analysis (e.g., O–H···N interactions between carboxylates and triazoles) .
Advanced: What analytical techniques resolve contradictions in reported spectroscopic data?
Methodological Answer:
- Cross-Validation : Combine multiple techniques (e.g., -NMR, -NMR, and HRMS) to confirm assignments. For example, ambiguous aromatic peaks in NMR can be clarified via - HSQC .
- In Situ Monitoring : Use real-time IR or Raman spectroscopy during synthesis to track intermediate formation and resolve discrepancies in reaction pathways .
- Collaborative Databases : Reference crystallographic databases (e.g., Cambridge Structural Database) to compare bond lengths/angles with analogous compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
